molecular formula C21H28ClNO B1675120 Levomethadone hydrochloride CAS No. 5967-73-7

Levomethadone hydrochloride

カタログ番号: B1675120
CAS番号: 5967-73-7
分子量: 345.9 g/mol
InChIキー: FJQXCDYVZAHXNS-UNTBIKODSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Levomethadone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

生物活性

Levomethadone hydrochloride, a synthetic opioid analgesic, is primarily used for pain management and opioid maintenance therapy. It is the active enantiomer of methadone and is marketed under various brand names, including L-Polamidon. This compound has garnered attention due to its unique pharmacological properties, which differ significantly from those of racemic methadone.

Pharmacodynamics

Levomethadone exhibits a high affinity for the μ-opioid receptor, approximately 10 times greater than that of its counterpart, dextromethadone. This selectivity contributes to its enhanced analgesic effects and lower incidence of side effects, particularly cardiotoxicity associated with QT interval prolongation seen in racemic methadone treatments .

In addition to its action on opioid receptors, levomethadone has been identified as a weak competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist at the α3β4 nicotinic acetylcholine receptor. This multifaceted activity may contribute to its effectiveness in treating opioid dependence and managing pain .

Pharmacokinetics

Levomethadone is characterized by:

  • Bioavailability : High
  • Protein Binding : 60–90%
  • Elimination Half-Life : Approximately 18 hours
  • Routes of Administration : Oral, intravenous (IV), intramuscular (IM), subcutaneous (SC), intrathecal (IT) .

The pharmacokinetic profile indicates that levomethadone can be effectively administered in various settings, making it versatile for both acute and chronic pain management.

Case Studies

  • Multicenter Observational Study :
    A study involving 266 opioid-dependent patients compared the effectiveness of levomethadone with racemic methadone and buprenorphine. Patients receiving levomethadone showed a significant reduction in the use of illicit substances over 180 days. Specifically, heroin positivity decreased by 53% , cannabinoids by 48% , and cocaine by 37% .
  • Long-term Treatment Analysis :
    An observational study highlighted that long-term levomethadone therapy effectively reduced cravings and opioid use among patients previously treated with racemic methadone. The mean dose administered was 65.7 mg , with blood levels correlating well with dosage .

Safety Profile

Levomethadone's safety profile is notably favorable compared to racemic methadone. It is less likely to cause significant alterations in the QT interval, making it a safer option for patients at risk for cardiac complications . Adverse events reported during studies were generally mild and manageable.

Comparative Efficacy Table

ParameterLevomethadoneRacemic Methadone
μ-opioid Receptor Affinity~10x higherStandard
QT Interval Prolongation RiskLowerHigher
Effective Maintenance DoseUp to 60 mg/dayVariable (mean ~105 mg)
Reduction in Opioid UseSignificantModerate

特性

CAS番号

5967-73-7

分子式

C21H28ClNO

分子量

345.9 g/mol

IUPAC名

dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1

InChIキー

FJQXCDYVZAHXNS-UNTBIKODSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

異性体SMILES

CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

正規SMILES

CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

外観

Solid powder

Key on ui other cas no.

125-56-4
1095-90-5

ピクトグラム

Acute Toxic; Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

76-99-3 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Amidone
Biodone
Dolophine
Hydrochloride, Methadone
Metadol
Metasedin
Methaddict
Methadone
Methadone Hydrochloride
Methadose
Methex
Phenadone
Phymet
Physeptone
Pinadone
Symoron

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomethadone hydrochloride
Reactant of Route 2
Reactant of Route 2
Levomethadone hydrochloride
Reactant of Route 3
Levomethadone hydrochloride
Reactant of Route 4
Levomethadone hydrochloride
Reactant of Route 5
Levomethadone hydrochloride
Reactant of Route 6
Reactant of Route 6
Levomethadone hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。